Chromium(III) fluoride

Description

Properties

CAS No. |

7788-97-8 |

|---|---|

Molecular Formula |

CrF3 |

Molecular Weight |

108.991 g/mol |

IUPAC Name |

chromium(3+);trifluoride |

InChI |

InChI=1S/Cr.3FH/h;3*1H/q+3;;;/p-3 |

InChI Key |

FTBATIJJKIIOTP-UHFFFAOYSA-K |

SMILES |

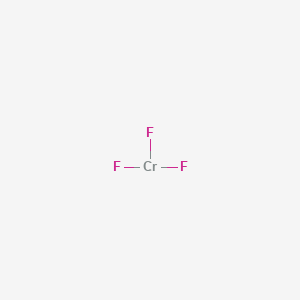

F[Cr](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Cr+3] |

Other CAS No. |

7788-97-8 |

physical_description |

Chromic fluoride, solid is a green crystalline solid. It is soluble in water. It is corrosive to tissue. Chromic fluoride solution is a green crystalline solid dissolved in water. It is corrosive to metals and tissue. |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Chromium(III) Fluoride

Abstract

Chromium(III) fluoride (CrF₃), a compound of significant interest in catalysis, materials science, and metallurgy, exists in both anhydrous and hydrated forms, each with distinct properties and synthetic challenges.[1][2][3] This guide provides an in-depth exploration of the primary synthesis methodologies for preparing CrF₃, detailing the underlying chemical principles and critical experimental parameters. Furthermore, it outlines a comprehensive characterization workflow, employing a suite of analytical techniques to validate the compound's identity, purity, crystal structure, and physicochemical properties. This document is intended for researchers and professionals in the chemical sciences, offering a robust framework for the successful synthesis and rigorous characterization of this compound.

Introduction: The Significance of this compound

This compound is an inorganic compound that stands out for its diverse applications, stemming from its unique chemical and physical properties.[3] The anhydrous form, a green crystalline solid, is notable for its high melting point of 1100 °C and its insolubility in water.[3][4] In contrast, its hydrated counterparts, such as the trihydrate (CrF₃·3H₂O) and tetrahydrate (CrF₃·4H₂O), exhibit solubility in water.[1][5]

The utility of CrF₃ is widespread. It serves as a catalyst in organic synthesis, particularly in fluorination reactions.[3][6] In the realm of materials science, it is used to impart desirable properties to ceramic glazes and coatings, enhancing their durability and thermal resistance.[2][3] Its metallurgical applications include the production of chromium metal and various alloys.[3] Additionally, it finds use as a corrosion inhibitor in protective coatings and as a mordant in the textile industry.[1][6]

Like most chromium(III) compounds, CrF₃ features octahedral chromium centers.[1][6] In the anhydrous state, fluoride ligands bridge adjacent chromium centers.[1][6] In the hydrated forms, water molecules replace some or all of the fluoride ligands in the coordination sphere.[1][6]

Synthesis Methodologies: A Tale of Two Forms

The synthesis of this compound can be broadly categorized into two main approaches: the preparation of the anhydrous form and the synthesis of its hydrated counterparts. The choice of method is dictated by the desired final product and its intended application.

Synthesis of Anhydrous this compound

The preparation of anhydrous CrF₃ requires stringent conditions to prevent the formation of hydrated species. Two primary methods are commonly employed:

-

Reaction of Chromium(III) Chloride with Hydrogen Fluoride: This method involves the direct fluorination of chromic chloride using anhydrous hydrogen fluoride gas at elevated temperatures.[1] The reaction proceeds as follows:

CrCl₃ + 3HF → CrF₃ + 3HCl[1]

The successful execution of this synthesis hinges on the complete exclusion of water to prevent the formation of chromium oxides or oxyfluorides.

-

Thermal Decomposition of Ammonium Hexafluorochromate(III): Another effective route involves the thermal decomposition of ammonium hexafluorochromate(III) ([NH₄]₃[CrF₆]).[1] This precursor, when heated, decomposes to yield anhydrous this compound, ammonia, and hydrogen fluoride.

[NH₄]₃[CrF₆] → CrF₃ + 3NH₃ + 3HF[1]

Synthesis of Hydrated this compound

The synthesis of hydrated this compound is generally more straightforward than the preparation of the anhydrous form. The most common method involves the reaction of chromium(III) oxide with aqueous hydrofluoric acid.[1][7]

-

Reaction of Chromium(III) Oxide with Hydrofluoric Acid: In this procedure, chromium(III) oxide is dissolved in aqueous hydrofluoric acid. The resulting solution is then typically heated to facilitate the reaction and subsequent crystallization of the hydrated salt upon cooling.[7]

Cr₂O₃ + 6HF + 9H₂O → 2[Cr(H₂O)₆]F₃[1]

The specific hydrate formed can be influenced by the reaction conditions, such as temperature and concentration.

Advanced Synthesis of High Surface Area this compound

For catalytic applications, high surface area CrF₃ is often desired. Specialized techniques have been developed to achieve this, such as the fluorination of a hydrazinium fluorochromate(III) complex, which can yield amorphous CrF₃ with exceptionally high specific surface areas.[8][9]

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Target Product | Key Reactants | Noteworthy Conditions |

| Reaction with HF gas | Anhydrous CrF₃ | CrCl₃, HF | Elevated temperatures, anhydrous environment[1] |

| Thermal Decomposition | Anhydrous CrF₃ | [NH₄]₃[CrF₆] | High temperature[1] |

| Reaction with aq. HF | Hydrated CrF₃ | Cr₂O₃, aqueous HF | Typically performed in a PTFE vessel[1][7] |

| Fluorination of Complex | High Surface Area CrF₃ | [N₂H₆][CrF₅]·H₂O, F₂, aHF | Room temperature, specialized equipment[8][9][10] |

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the synthesis of the desired form of this compound and to assess its purity and relevant properties. A multi-technique approach is recommended.

Structural and Compositional Analysis

-

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure and phase purity of the synthesized material.[7] Anhydrous CrF₃ exhibits a rhombohedral crystal structure.[1] The hydrated forms will have distinct diffraction patterns. For example, the trihydrate crystallizes in the trigonal space group R3m, while the pentahydrate has an orthorhombic structure.[11]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation state of the elements present.[12][13][14] For CrF₃, XPS can confirm the +3 oxidation state of chromium and provide the relative concentrations of chromium and fluorine.[14] The Cr 2p spectrum of Cr(III) compounds often shows multiplet splitting.[12][13][15]

Thermal and Spectroscopic Characterization

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for characterizing hydrated forms of CrF₃.[7] TGA can determine the number of water molecules by measuring the mass loss upon heating.[5][7] DSC can reveal phase transitions and the energetics of dehydration.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the bonding within the compound.[7] For hydrated species, the O-H stretching and bending vibrations can help distinguish between coordinated and lattice water molecules.[7]

Table 2: Key Characterization Data for this compound

| Technique | Parameter | Anhydrous CrF₃ | Hydrated CrF₃ (Typical) |

| XRD | Crystal System | Rhombohedral[1] | Varies with hydration state (e.g., Trigonal for trihydrate)[11] |

| XPS | Cr 2p₃/₂ Binding Energy | ~577.5 eV[14] | Similar to anhydrous, may show broader peaks |

| TGA | Mass Loss | None (sublimes >1100 °C)[1] | Stepwise mass loss corresponding to dehydration[5] |

| Appearance | Physical State | Green crystalline solid[1] | Green or violet crystalline solid[1] |

| Solubility | In Water | Insoluble[1] | Soluble[1] |

Experimental Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.

Synthesis Workflow

Caption: General workflows for the synthesis of anhydrous and hydrated this compound.

Characterization Logic

Caption: Logical flow for the comprehensive characterization of a synthesized this compound sample.

Conclusion

The synthesis and characterization of this compound, in both its anhydrous and hydrated forms, are well-established processes that are critical for its application in various scientific and industrial fields. A thorough understanding of the reaction conditions and the appropriate selection of characterization techniques are paramount to obtaining a well-defined material with the desired properties. This guide provides a foundational framework to assist researchers in their endeavors with this versatile compound.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Gross, T., Treu, D., Ünveren, E., Kemnitz, E., & Unger, W. E. S. (2011). Characterization of Cr(III) Compounds of O, OH, F and Cl by XPS. AIP Publishing. Retrieved from [Link]

-

Gross, T., Treu, D., Ünveren, E., Kemnitz, E., & Unger, W. E. S. (2008). Characterization of Cr(III) Compounds of O, OH, F and Cl by XPS. Surface Science Spectra, 15(3), 633-646. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Zemva, B., Lutar, K., Jesih, A., & Casteel, W. J. (1991). High surface area chromium(III)fluoride – Preparation and some properties. Journal of Fluorine Chemistry, 53(2), 225-235. Retrieved from [Link]

-

Gross, T., Treu, D., Ünveren, E., Kemnitz, E., & Unger, W. E. S. (2008). Characterization of Cr(III) Compounds of O, OH, F and Cl by XPS. ResearchGate. Retrieved from [Link]

-

Biesinger, M. C., Smart, L. E., & Splinter, S. J. (2004). X-ray photoelectron spectroscopy studies of chromium compounds. Surface Science Western. Retrieved from [Link]

-

Gross, T., Treu, D., Ünveren, E., Kemnitz, E., & Unger, W. E. S. (2011). Characterization of Cr(III) Compounds of O, OH, F and Cl by XPS. AIP Publishing. Retrieved from [Link]

-

LookChem. (2019). High surface area this compound – Preparation and some properties. Retrieved from [Link]

-

Zhang, M., et al. (2023). Electrolytic reduction of CrF3 and Cr2O3 in molten fluoride salt. RSC Advances, 13(26), 17823-17831. Retrieved from [Link]

-

HandWiki. (2024). Chemistry:this compound. Retrieved from [Link]

-

Winter, M. (n.d.). WebElements Periodic Table » Chromium » chromium trifluoride. Retrieved from [Link]

-

Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

-

Wikipedia. (n.d.). Chrom(III)-fluorid. Retrieved from [Link]

-

FUNCMATER. (n.d.). This compound Hydrate (CrF3•xH2O)-Crystalline. Retrieved from [Link]

-

Zhang, M., et al. (2023). Electrolytic reduction of CrF3 and Cr2O3 in molten fluoride salt. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chromic fluoride. PubChem Compound Database. Retrieved from [Link]

-

Galvez, J. A., et al. (2000). Crystallization of metal fluoride hydrates from mixed hydrofluoric and nitric acid solutions, Part I, Iron (III) and Chromium (III). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Chromium Fluoride Manufacturer & Suppliers |ELRASA-CFL - Elchemy [elchemy.com]

- 4. This compound | 7788-97-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Chemistry:this compound - HandWiki [handwiki.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. High surface area this compound – Preparation and some properties-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 11. Chrom(III)-fluorid – Wikipedia [de.wikipedia.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Crystal Structure of Anhydrous Chromium(III) Fluoride (CrF₃)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Anhydrous Chromium(III) fluoride (CrF₃) is a significant inorganic compound whose structural characteristics are pivotal for its application in catalysis, textile mordanting, and corrosion inhibition.[1][2][3] This guide provides a comprehensive technical overview of the crystal structure of anhydrous CrF₃, intended for researchers, materials scientists, and professionals in drug development. We delve into its fundamental physicochemical properties, detailed crystallographic data, and the experimental methodologies required for its synthesis and structural determination. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols for both synthesis and analysis, grounding all claims in authoritative references.

Introduction to Anhydrous this compound

The study of transition metal fluorides is a cornerstone of modern inorganic chemistry and materials science. Their unique properties, driven by the high electronegativity of fluorine and the diverse electronic configurations of transition metals, make them suitable for a wide array of applications. Anhydrous this compound (CrF₃), a green crystalline solid, is a noteworthy example within this class.[1] Unlike its hydrated counterparts, which are soluble in water, anhydrous CrF₃ is insoluble in common solvents, a property that stems directly from its stable, tightly-bound crystal lattice.[1][2]

Understanding the precise three-dimensional arrangement of atoms in the CrF₃ crystal is not merely an academic exercise. This knowledge is critical for:

-

Rational Catalyst Design: CrF₃ catalyzes the fluorination of chlorocarbons.[1][2] Its surface structure and the coordination environment of the chromium centers are key to its catalytic activity.

-

Materials Science: Its high melting point and stability are desirable for applications in refractory materials.[3]

-

Predictive Modeling: Accurate crystallographic data serves as the foundation for computational studies to predict its electronic, magnetic, and mechanical properties.

This guide will elucidate the rhombohedral structure of CrF₃, detailing the experimental workflows necessary to verify this structure, from initial synthesis to advanced crystallographic refinement.

Physicochemical Properties

The bulk properties of a crystalline material are a direct manifestation of its underlying atomic structure. Anhydrous CrF₃ exhibits distinct characteristics that differentiate it from its hydrated forms.

| Property | Value | Source(s) |

| Chemical Formula | CrF₃ | [1][4][5] |

| Molar Mass | 108.991 g/mol | [1][3][5] |

| Appearance | Green crystalline solid | [1][2] |

| Density | ~3.8 g/cm³ | [1][4][6] |

| Melting Point | Sublimes at 1100–1200 °C | [1][2] |

| Solubility in Water | Negligible / Insoluble | [1][4] |

| Solubility (Other) | Soluble in HF, HCl | [1][4] |

| Magnetic Susceptibility (χ) | +4370.0·10⁻⁶ cm³/mol | [1] |

| CAS Number | 7788-97-8 | [1][6] |

The Crystal Structure of Anhydrous CrF₃

The definitive structure of anhydrous this compound has been established through single-crystal and powder X-ray diffraction studies. It adopts a high-symmetry rhombohedral lattice, which is a subset of the trigonal crystal system.[7][8]

Crystallographic Data Summary

The structural model is defined by a specific space group and a set of lattice parameters that describe the geometry of the unit cell and the positions of the atoms within it.

| Parameter | Value | Source(s) |

| Crystal System | Trigonal | [7] |

| Lattice System | Rhombohedral | [1] |

| Space Group | R-3c (No. 167) | [1][7] |

| Lattice Parameters | a = 4.91 Å, b = 4.91 Å, c = 13.31 Å | [7] |

| α = 90°, β = 90°, γ = 120° | [7] | |

| Unit Cell Volume (V) | 277.81 ų | [7] |

| Formula Units (Z) | 6 | |

| Atomic Positions | Cr (6b): (0, 0, 1/2) | [7] |

| F (18e): (0.3687, 0, 1/4) | [7] | |

| Coordination Geometry | Cr³⁺: Octahedral | [1][2][7] |

| F⁻: Bent (2-coordinate) | [7] | |

| Cr-F Bond Length | 1.91 Å (all equivalent) | [7] |

Structural Description and Visualization

The structure of CrF₃ consists of Cr³⁺ ions octahedrally coordinated by six F⁻ ions.[1][2][7] Each fluoride ion is, in turn, coordinated by two Cr³⁺ ions in a bent geometry.[7] This arrangement creates an infinite three-dimensional network of corner-sharing CrF₆ octahedra.[7] This robust, fully-connected network is responsible for the material's insolubility and high thermal stability. The corner-sharing octahedral tilt angle is a critical parameter, reported to be 39°.[7]

Caption: The octahedral coordination of a central Cr³⁺ ion by six F⁻ ions in the CrF₃ lattice.

Experimental Determination of the Crystal Structure

A rigorous determination of a crystal structure is a multi-step process that requires careful synthesis of a pure material followed by precise diffraction analysis. The workflow described here serves as a self-validating system, where the results from powder diffraction analysis confirm the detailed structure solved by single-crystal methods.

Caption: Workflow for the determination and validation of the CrF₃ crystal structure.

Protocol 1: Synthesis of High-Purity Anhydrous CrF₃

The synthesis of the anhydrous form is critical, as any residual water can lead to the formation of hydrates, which have different crystal structures.[1] The reaction of anhydrous chromic chloride with hydrogen fluoride is a reliable method.[1]

-

Objective: To produce high-purity, phase-pure anhydrous CrF₃ powder.

-

Causality: The use of anhydrous reagents and a high-temperature, inert environment is essential to prevent the formation of undesired hydrated or oxide byproducts. HF gas is highly reactive and provides the fluoride source, while the HCl byproduct is volatile and easily removed.

Methodology:

-

System Preparation: Assemble a tube furnace system with a nickel or Monel reaction tube, capable of handling corrosive HF gas at high temperatures. Ensure the system is connected to an appropriate scrubber for unreacted HF and HCl byproduct.

-

Reagent Preparation: Place 5.0 g of anhydrous Chromium(III) chloride (CrCl₃) powder in a nickel boat.

-

Self-Validation: The CrCl₃ must be verified as anhydrous, typically appearing as violet flakes. Green-colored CrCl₃ indicates hydration and should not be used.

-

-

Purging: Insert the boat into the reaction tube. Seal the system and purge with a stream of dry nitrogen or argon gas for 1-2 hours to remove all atmospheric oxygen and moisture.

-

Reaction: While maintaining the inert gas flow, introduce a slow, controlled stream of anhydrous hydrogen fluoride (HF) gas into the system.

-

Heating: Gradually heat the furnace to 400-500 °C and maintain this temperature for 4-6 hours. The reaction is: CrCl₃(s) + 3HF(g) → CrF₃(s) + 3HCl(g).[1]

-

Cooling & Purging: After the reaction period, stop the HF flow but maintain the inert gas flow. Allow the furnace to cool to room temperature.

-

Product Recovery: Once cooled, purge the system thoroughly with inert gas to remove all traces of residual HF and HCl. The resulting green powder is anhydrous CrF₃. Handle the product in an inert atmosphere (glovebox) to prevent moisture absorption.

Protocol 2: Single Crystal Growth via Vapor Transport

Growing single crystals suitable for SC-XRD is the most challenging step. Given that CrF₃ sublimes at high temperatures, chemical vapor transport is an excellent candidate for crystal growth.

-

Objective: To grow single crystals of CrF₃ of sufficient size and quality for SC-XRD.

-

Causality: A temperature gradient is established across a sealed ampoule containing the CrF₃ powder. The material sublimes in the hotter zone and deposits as crystals in the cooler zone. This slow, controlled deposition allows for the formation of well-ordered single crystals.

Methodology:

-

Ampoule Preparation: Place ~200 mg of the synthesized CrF₃ powder into one end of a quartz ampoule.

-

Sealing: Evacuate the ampoule to high vacuum (<10⁻⁴ torr) and seal it using a hydrogen-oxygen torch.

-

Furnace Setup: Place the sealed ampoule into a two-zone tube furnace. Position the ampoule such that the end with the powder (the source) is in the hotter zone (Zone 1) and the empty end (the growth zone) is in the cooler zone (Zone 2).

-

Growth:

-

Set Zone 1 to T₁ = 1150 °C.

-

Set Zone 2 to T₂ = 1050-1100 °C.

-

Maintain this temperature gradient for 72-120 hours. CrF₃ will sublime in Zone 1 and be transported down the temperature gradient to deposit as small green crystals in Zone 2.

-

-

Recovery: Slowly cool the furnace to room temperature over 24 hours to prevent thermal shock to the crystals. Carefully break open the ampoule in a controlled environment to harvest the single crystals.

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is the definitive technique for determining the precise atomic arrangement.

-

Objective: To collect diffraction data from a single crystal and solve its structure.

-

Causality: A single crystal, when struck by a monochromatic X-ray beam, will diffract the X-rays in a predictable pattern of discrete spots. The geometry and intensity of this pattern contain all the information needed to determine the unit cell dimensions and the positions of atoms within that cell.

Methodology:

-

Crystal Selection: Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.

-

Mounting: Mount the crystal on a goniometer head using a suitable cryo-loop or glass fiber.

-

Data Collection: Place the goniometer on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization.

-

Structure Solution & Refinement:

-

The processed data is used to determine the unit cell and space group. For CrF₃, this would be R-3c.[1][7]

-

Ab initio methods are used to find the initial positions of the atoms (Cr and F).

-

These positions and their thermal displacement parameters are refined using a least-squares method until the calculated diffraction pattern closely matches the experimentally observed pattern.

-

Protocol 4: Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is used to confirm the crystal structure of the bulk material and assess its phase purity. Rietveld refinement is a powerful technique for analyzing powder diffraction data.[9][10]

-

Objective: To validate the single-crystal structure against the bulk powder sample and quantify phase purity.

-

Causality: A powder sample contains millions of randomly oriented crystallites. The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle, containing peaks corresponding to all possible reflections. The Rietveld method refines a theoretical crystal structure model until the calculated powder pattern matches the experimental one.[9][10]

Methodology:

-

Sample Preparation: Gently grind a small amount of the synthesized CrF₃ powder to ensure random crystallite orientation. Pack the powder into a sample holder.

-

Data Collection: Collect a high-resolution powder diffraction pattern over a wide 2θ range (e.g., 10-120°).

-

Rietveld Refinement:

-

Using specialized software (e.g., GSAS-II, TOPAS), input the crystallographic model obtained from SC-XRD (space group R-3c, initial lattice parameters, and atomic positions).

-

Refine background, scale factor, lattice parameters, peak shape parameters, and atomic positions against the experimental data.

-

Self-Validation: A successful refinement with low figures of merit (e.g., Rwp, GOF) confirms that the crystal structure determined from a single crystal is representative of the bulk material. The absence of un-indexed peaks indicates high phase purity.

-

Conclusion

The crystal structure of anhydrous this compound is definitively characterized as a rhombohedral system with the space group R-3c.[1][7] Its structure is composed of a robust, three-dimensional network of corner-sharing CrF₆ octahedra, which accounts for its notable thermal stability and insolubility.[1][2][7] The rigorous experimental workflow detailed herein, combining meticulous synthesis, single-crystal growth, SC-XRD, and PXRD with Rietveld refinement, provides a validated pathway for the characterization of CrF₃ and similar inorganic materials. This fundamental structural knowledge is indispensable for the continued development of CrF₃-based technologies in catalysis and materials science.

References

-

Wikipedia. This compound. [Link]

-

Materials Explorer. CrF₃ Crystal Structure. [Link]

-

HandWiki. Chemistry:this compound. [Link]

-

ChemBK. This compound. [Link]

-

PubChem, National Institutes of Health. Chromic fluoride | CrF3 | CID 522687. [Link]

-

PubChem, National Institutes of Health. Chromium fluoride | CrF3 | CID 10154021. [Link]

-

Materials Project. mp-560338: CrF3 (trigonal, R-3c, 167). [Link]

-

ResearchGate. XRD patterns of the CrF3/MgF2 catalysts with Cr³⁺ dopant concentration from 0 to 25 mol%. [Link]

-

Wikipedia. Rietveld refinement. [Link]

-

MyScope. X-ray Diffraction - What is Rietveld refinement?. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemistry:this compound - HandWiki [handwiki.org]

- 3. Chromic fluoride | CrF3 | CID 522687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Chromium fluoride | CrF3 | CID 10154021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 三氟化铬 anhydrous, powder, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. mp-560338: CrF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. MyScope [myscope.training]

A Technical Guide to the Physical and Chemical Properties of Chromium(III) Fluoride Hydrates

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of Chromium(III) fluoride and its hydrated analogues (CrF₃·nH₂O). Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes available data on the structure, synthesis, characterization, and applications of these compounds. Particular emphasis is placed on the interplay between the degree of hydration and the resultant physicochemical properties, such as color, solubility, and thermal stability. This guide details validated experimental protocols for synthesis and characterization and explores the relevance of these materials in catalysis and their potential, though less explored, role in pharmaceutical research.

Introduction: The Coordination Chemistry of Hydrated this compound

This compound is an inorganic compound with the formula CrF₃. While the anhydrous form is a green crystalline solid with limited solubility, its hydrated forms are more commonly encountered in laboratory and industrial settings.[1] The number of water molecules ('n' in CrF₃·nH₂O) integrated into the crystal lattice fundamentally dictates the compound's properties. This is not merely a case of trapped solvent; the water molecules often participate directly in the coordination sphere of the chromium(III) ion.

Like almost all chromium(III) compounds, these hydrates feature octahedrally coordinated Cr³⁺ centers.[2] The ligands occupying these six coordination sites can be a combination of fluoride ions (F⁻) and water molecules (H₂O). The distinct colors of the various hydrates are a direct consequence of the specific ligands bonded to the chromium ion, a classic example of ligand field effects on d-orbital splitting.

-

Green Hydrates (e.g., Trihydrate, Tetrahydrate): The green color of lower hydrates, such as the trihydrate (CrF₃·3H₂O), suggests that both fluoride ions and water molecules are part of the inner coordination sphere, forming neutral complexes like fac-[CrF₃(H₂O)₃].[3][4]

-

Violet Hydrates (e.g., Hexahydrate, Nonahydrate): In contrast, the violet or purple hydrates are characteristic of the hexaquachromium(III) ion, [Cr(H₂O)₆]³⁺. In these forms, such as [Cr(H₂O)₆]F₃ and its own trihydrate [Cr(H₂O)₆]F₃·3H₂O (a nonahydrate overall), the six coordination sites are fully occupied by water molecules.[5] The fluoride ions are not directly bonded to the metal center but act as counter-ions within the crystal lattice.

This guide will delve into the specific properties of the most common hydrates, providing a framework for their synthesis, analysis, and application.

Physicochemical Properties: A Comparative Analysis

The degree of hydration creates a family of compounds with a spectrum of properties. The key physical and chemical data for the anhydrous form and its most common hydrates are summarized for comparative analysis.

Table 1: Comparative Physicochemical Properties of this compound and its Hydrates

| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) | Hexahydrate ([Cr(H₂O)₆]F₃) |

| Molar Mass ( g/mol ) | 108.99[2] | 163.04[6] | 181.05[2] | 217.08 |

| Appearance | Green crystalline solid[7] | Green crystalline solid[3] | Green powder[8] | Violet solid[5] |

| CAS Number | 7788-97-8[2] | 16671-27-5[2] | 123333-98-2[2] | 13548-52-4 (typical) |

| Density (g/cm³) | 3.8[2] | 2.2[2] | ~2.1[3] | Data not readily available |

| Melting Point (°C) | >1000 (sublimes at 1100-1200)[2] | Decomposes[3] | Decomposes (~100)[8] | Decomposes |

| Solubility in Water | Insoluble/Negligible[2] | Sparingly soluble[2] | Soluble[3] | Soluble[2] |

| Crystal Structure | Rhombohedral, R-3c[2] | Monoclinic[9] | Data not readily available | Data not readily available |

Structural Elucidation through Crystallography

The definitive structure of these hydrates is determined by X-ray diffraction (XRD). In the anhydrous state, CrF₃ adopts a rhombohedral crystal structure where fluoride ions bridge adjacent octahedral Cr³⁺ centers.[2] For the hydrates, the structures are more complex due to the presence of water molecules and extensive hydrogen bonding.

-

CrF₃·3H₂O: This compound has been reported as having a monoclinic crystal structure.[9] It contains the neutral octahedral molecule fac-[CrF₃(H₂O)₃], where the three fluoride and three water ligands occupy the faces of the octahedron. These neutral complexes are then linked through a network of hydrogen bonds.[4]

-

[Cr(H₂O)₆]F₃·3H₂O: The violet nonahydrate consists of discrete [Cr(H₂O)₆]³⁺ cations and F⁻ anions, with an additional three molecules of water of crystallization linking the ions through hydrogen bonds.[4]

The analysis of powder X-ray diffraction (PXRD) patterns serves as a crucial quality control step to confirm the phase purity of a synthesized hydrate, as each hydrate possesses a unique crystallographic fingerprint.[10]

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) coupled with techniques like differential scanning calorimetry (DSC) and mass spectrometry (MS) is essential for understanding the thermal stability of the hydrates. The decomposition process typically involves sequential loss of water molecules, followed by the decomposition of the anhydrous fluoride at much higher temperatures.

A study on the thermal decomposition of the violet nonahydrate, [Cr(H₂O)₆]F₃·3H₂O, revealed a multi-stage process.[4] Initially, the three molecules of water of crystallization are lost. Subsequently, coordinated water is removed, leading to the formation of the green trihydrate, [CrF₃(H₂O)₃]. Further heating results in the loss of the remaining coordinated water molecules before the final decomposition of the anhydrous CrF₃.

Caption: Generalized thermal decomposition pathway for higher hydrates of this compound.

Spectroscopic Profile

Spectroscopic techniques provide insight into the coordination environment of the chromium ion and the nature of the water molecules.

-

Infrared (IR) and Raman Spectroscopy: These vibrational techniques are highly sensitive to the hydration state. The IR spectrum of a hydrated sample will show a broad absorption band in the O-H stretching region (~3200-3500 cm⁻¹) and an H-O-H bending mode around 1600 cm⁻¹.[11] The precise positions and shapes of these bands can distinguish between coordinated water and lattice water. Low-frequency Raman spectroscopy is particularly useful for probing the Cr-F and Cr-O vibrational modes.[11][12]

-

UV-Visible Spectroscopy: The color of the compounds is quantified by UV-Vis spectroscopy. The violet hexaquachromium(III) ion, [Cr(H₂O)₆]³⁺, typically exhibits two main absorption maxima around 400-410 nm and 575-580 nm.[13][14] The green aqua-fluoro complexes, such as [CrF₃(H₂O)₃], will have different absorption profiles due to the change in the ligand field. The replacement of H₂O ligands with F⁻ ligands generally causes a shift in the absorption bands.

Synthesis and Characterization Protocols

The reliable synthesis and rigorous characterization of a specific hydrate are paramount for reproducible research.

General Synthesis of Hydrated this compound

The most common laboratory method involves the reaction of chromium(III) oxide with aqueous hydrofluoric acid.[2] The specific hydrate that crystallizes is dependent on reaction conditions such as temperature and concentration.

Experimental Protocol: Synthesis of this compound Trihydrate

-

Causality: This protocol utilizes the insolubility of chromium(III) oxide in water and its reactivity with strong acids. Hydrofluoric acid serves as both the acid and the fluoride source. Controlling the temperature and evaporation rate is key to isolating the desired trihydrate.

-

Self-Validation: The identity and purity of the final product must be confirmed by analytical methods such as Powder X-ray Diffraction (PXRD) to verify the crystal phase and Thermogravimetric Analysis (TGA) to confirm the degree of hydration (a theoretical mass loss of 33.1% for CrF₃·3H₂O to CrF₃).

-

Reaction Setup: In a well-ventilated fume hood, place 10.0 g of chromium(III) oxide (Cr₂O₃) into a 250 mL beaker made of a hydrofluoric acid-resistant polymer (e.g., PTFE).

-

Reactant Addition: Slowly and carefully add 50 mL of 48% aqueous hydrofluoric acid (HF) to the beaker while stirring with a PTFE-coated magnetic stir bar. Extreme caution is required when handling HF.

-

Digestion: Gently heat the mixture on a hot plate to approximately 80-90°C. Maintain this temperature and continue stirring until the Cr₂O₃ has completely dissolved, resulting in a clear green solution. This may take several hours.

-

Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. For controlled crystallization, the solution can be partially evaporated by gentle heating or by placing it in a desiccator.

-

Isolation: Collect the resulting green crystals by vacuum filtration using a Buchner funnel with acid-resistant filter paper.

-

Washing: Wash the crystals sparingly with a small amount of cold distilled water to remove any excess acid, followed by a wash with acetone to facilitate drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid dehydration.

Caption: Workflow for the synthesis of this compound hydrates.

Key Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of these materials.

Table 2: Standard Characterization Workflow

| Technique | Purpose | Expected Outcome & Causality |

| Powder X-Ray Diffraction (PXRD) | Phase identification and purity assessment. | A unique diffraction pattern for each hydrate confirms the crystal structure and detects crystalline impurities.[10] |

| Thermogravimetric Analysis (TGA) | Determine the number of water molecules and thermal stability. | Stepwise mass loss corresponds to the removal of lattice and then coordinated water, quantifying 'n' in CrF₃·nH₂O.[15] |

| FTIR/Raman Spectroscopy | Confirm the presence of water and probe the Cr-F/Cr-O bonding environment. | O-H bands confirm hydration; shifts in low-frequency modes reflect changes in the Cr³⁺ coordination sphere.[11] |

| Inductively Coupled Plasma (ICP-AES/MS) | Elemental analysis to confirm chromium content. | Provides quantitative confirmation of the Cr percentage, validating the stoichiometry of the compound. |

Applications in Research and Development

While CrF₃ hydrates have established industrial uses, their application in advanced research, particularly in areas relevant to drug development, is an emerging field.

Catalysis

This compound and its hydrates are effective catalysts, particularly for fluorination reactions.[2] They are used in halogen exchange (HALEX) reactions to introduce fluorine into organic molecules, a critical step in the synthesis of many pharmaceuticals and agrochemicals. The catalytic activity is often attributed to the Lewis acidity of the Cr³⁺ center, which can coordinate to substrates and facilitate bond polarization and activation.

Relevance to Drug Development and Biological Systems

The direct application of this compound hydrates in drug formulations is not well-documented. However, the broader context of chromium in biological systems provides a rationale for research in this area.

-

Essential Trace Element: Trivalent chromium (Cr³⁺) is recognized as an essential trace element that plays a role in glucose and lipid metabolism, potentially by enhancing the action of insulin.[16][17] Nutritional supplements often contain Cr(III) compounds like chromium picolinate for managing metabolic disorders.[18]

-

Coordination Chemistry: As precursors, CrF₃ hydrates can be used to synthesize novel chromium(III) coordination complexes with organic ligands. These new complexes can then be screened for biological activity. The synthesis of a chromium(III)-metformin complex, for example, has been explored as a model for diabetic drugs.[18]

-

Toxicity Considerations: It is crucial to distinguish the biological role of trivalent chromium from the toxicity of hexavalent chromium (Cr⁶⁺). Cr⁶⁺ is a known carcinogen, whereas Cr³⁺ is significantly less toxic and is the form relevant to biological functions.[19] Any research into the pharmaceutical applications of chromium compounds must rigorously control and verify the oxidation state of the metal center.

Conclusion

The hydrated forms of this compound represent a fascinating class of inorganic compounds where a simple change in the degree of hydration leads to a cascade of changes in structure, color, solubility, and stability. For researchers and scientists, a thorough understanding of these relationships is essential for selecting, synthesizing, and utilizing the appropriate material for a given application, be it in catalysis, materials science, or the exploratory synthesis of novel bioactive coordination complexes. The protocols and data presented in this guide provide a foundational framework for such endeavors, emphasizing the necessity of rigorous, multi-technique characterization to ensure the integrity and reproducibility of scientific outcomes.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link][1][2]

-

Microbioz India. (2024, July 16). The Role of Chromium element in Pharmaceutical Research. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Standard x-ray diffraction powder patterns. GovInfo. Retrieved from [Link]

-

PubChem. (n.d.). Chromic fluoride. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, HYDRATED. Retrieved from [Link]

-

HandWiki. (2024, February 5). Chemistry:this compound. Retrieved from [Link]

-

Kumari, R. (2018, March 5). Role of chromium complexes in pharmaceutical industries. MSET-Biospectra. Retrieved from [Link]

-

Adamu, N., et al. (2022, December 5). Review on chromium: therapeutic uses and toxicological effects on human health. ResearchGate. Retrieved from [Link]

-

FUNCMATER. (n.d.). This compound Hydrate (CrF3•xH2O)-Crystalline. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, HYDRATED [Raman]. Retrieved from [Link]

-

FUNCMATER. (n.d.). This compound (CrF3)-Powder. Retrieved from [Link]

-

Winter, M. (n.d.). Chromium trifluoride. WebElements. Retrieved from [Link]

-

PubChem. (n.d.). This compound trihydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of the CrF3/MgF2 catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). High surface area chromium(III)fluoride – Preparation and some properties. Retrieved from [Link]

-

PubMed. (2012, May 15). The effects of chromium(VI) on the thioredoxin system: implications for redox regulation. Retrieved from [Link]

-

American Elements. (n.d.). This compound Tetrahydrate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). UV and visible absorption spectra of chromium complex ions. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chromium Compounds. Retrieved from [Link]

-

Journal of Chemical Education. (1967). Spectra of Cr(III) complexes. Retrieved from [Link]

-

Pilgaard Elements. (2016, July 16). Chromium: Chemical reactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). This compound Tetrahydrate: Properties, Applications, and Safety. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Crystallization of metal fluoride hydrates from mixed hydrofluoric and nitric acid solutions, Part I, Iron (III) and Chromium (III). Retrieved from [Link]

-

WebElements. (n.d.). Chromium: reactions of elements. Retrieved from [Link]

-

MDPI. (n.d.). Catalysis of the Thermal Decomposition of Transition Metal Nitrate Hydrates by Poly(vinylidene difluoride). Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra of Cr(III) and 3,4DHBA. Retrieved from [Link]

-

PubMed. (1996, March). Analysis of chromium(III)-fluoride-complexes by ion chromatography. Retrieved from [Link]

-

Texas Technological College. (n.d.). A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of Cr(III) in solution after contact with CHT. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010, March 30). Thermal Decomposition of Potassium Trioxalato Chromate(III) Trihydrate: A Kinetic and Mechanistic Study. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Fourier transform infrared and Raman spectra of the green chromium(III) chloride hexahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns of various mixes after 3 h of hydration. Retrieved from [Link]

-

MDPI. (n.d.). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Retrieved from [Link]

-

Chemguide. (n.d.). CHROMIUM. Retrieved from [Link]

-

IgMin Research. (n.d.). High Resolution X-ray Diffraction Studies of the Natural Minerals of Gas Hydrates. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal behavior of aluminum fluoride trihydrate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). TG-DTA-MS of chromium(III) formate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. buy this compound Hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 6. This compound trihydrate | CrF3H6O3 | CID 21330797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. buy this compound Powder manufacturers - FUNCMATER [funcmater.com]

- 8. nbinno.com [nbinno.com]

- 9. govinfo.gov [govinfo.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. microbiozindia.com [microbiozindia.com]

- 17. researchgate.net [researchgate.net]

- 18. Role of chromium complexes in pharmaceutical industries – MSET-Biospectra [mset-biospectra.org]

- 19. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Natural Occurrence and Mineral Sources of Chromium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) fluoride (CrF₃), a compound of significant interest in various scientific and industrial applications, is primarily known as a synthetic material. However, the natural occurrence of chromium and fluorine in geological settings gives rise to a select group of minerals containing both elements. This in-depth technical guide provides a comprehensive overview of the natural sources of chromium in fluoride-bearing minerals. While the simple binary compound CrF₃ has not been identified as a naturally occurring mineral, this guide delves into the complex minerals that incorporate chromium into their crystal structure alongside fluorine. We will explore the geological environments that facilitate the formation of these minerals, their chemical and physical properties, and their associated mineral assemblages. This guide serves as a critical resource for researchers in geochemistry, mineralogy, and materials science, as well as for professionals in drug development who may utilize chromium compounds in synthesis and catalysis.

Introduction: The Geochemical Scarcity of this compound Minerals

Chromium, a transition metal, is a relatively abundant element in the Earth's crust, with an average concentration of about 100 parts per million[1]. It is most commonly found in the trivalent state (Cr³⁺) within various minerals, the most significant of which is chromite (FeCr₂O₄), the primary ore of chromium[1]. Fluorine, on the other hand, is a highly reactive halogen and is the 13th most abundant element in the Earth's crust. It readily forms fluoride minerals, with fluorite (CaF₂) being the most common.

Despite the relative abundance of both chromium and fluorine, the natural occurrence of minerals containing both elements is exceedingly rare. This scarcity can be attributed to the specific and often mutually exclusive geochemical conditions required for their co-precipitation. Chromium is typically concentrated in ultramafic and mafic igneous rocks and their metamorphic derivatives, environments that are generally poor in fluorine. Conversely, fluorine-rich environments, such as certain granitic pegmatites and hydrothermal systems, are often depleted in chromium.

This guide will focus on the known mineral species that incorporate both chromium and fluorine into their crystal lattices, providing a detailed examination of their properties and geological context.

Confirmed Mineral Sources of Chromium and Fluorine

Through extensive review of mineralogical databases, four primary minerals have been identified that contain both chromium and fluorine. It is important to note that none of these are simple this compound but are complex fluorides where chromium is a constituent element.

| Mineral Name | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity |

| Fluocerite-(Ce) | (Ce,La)F₃ | Trigonal | 4.5 - 5 | 5.93 - 6.14 |

| Gagarinite-(Ce) | Na(REEₓCa₁₋ₓ)(REEᵧCa₁₋ᵧ)F₆ | Trigonal | 3.5 | 4.44 - 4.55 |

| Gagarinite-(Y) | NaCaY(F,Cl)₆ | Hexagonal | 4.5 | 4.11 - 4.29 |

| Fluoborite | Mg₃(BO₃)(F,OH)₃ | Hexagonal | 3.5 | 2.98 |

Fluocerite-(Ce): A Rare Earth Fluoride with Trace Chromium

Fluocerite-(Ce) is a rare earth element (REE) fluoride mineral with the general formula (Ce,La)F₃[2][3]. While its primary components are cerium and lanthanum, trace amounts of other elements, including chromium, can substitute into the crystal structure.

-

Geological Occurrence: Fluocerite-(Ce) is typically found in hydrothermal veins within granites and syenites[2]. Its formation is associated with late-stage magmatic and hydrothermal processes where incompatible elements, including rare earths and fluorine, become concentrated. The presence of chromium in these environments is unusual and likely results from the assimilation of chromium-bearing country rocks by the felsic magma or interaction with chromium-rich hydrothermal fluids.

-

Associated Minerals: Minerals commonly associated with Fluocerite-(Ce) include quartz, feldspars, biotite, and other rare earth minerals such as bastnäsite and allanite.

Gagarinite Group: Complex Fluorides of Sodium, Calcium, and Rare Earth Elements

The gagarinite group consists of complex fluoride minerals that include Gagarinite-(Ce) and Gagarinite-(Y).

-

Gagarinite-(Ce): Previously known as Zajacite-(Ce)[4][5], this mineral has the formula Na(REEₓCa₁₋ₓ)(REEᵧCa₁₋ᵧ)F₆[5]. The "REE" in the formula represents rare-earth elements. While chromium is not a primary constituent, its presence as a trace element substituting for other cations is possible within the crystal lattice, although not explicitly detailed in publicly available analyses. It is found in peralkaline granitic complexes[6].

-

Gagarinite-(Y): With the formula NaCaY(F,Cl)₆, this mineral is the yttrium-dominant analogue[7][8]. Similar to its cerium counterpart, the incorporation of chromium would be as a minor or trace substituent. It occurs in Na-metasomatized alkalic granites and quartz-syenites[7]. Associated minerals include riebeckite, pyrochlore, and zircon[7].

Fluoborite: A Magnesium Borate-Fluoride with Potential for Chromium Substitution

Fluoborite is a magnesium borate-fluoride mineral with the chemical formula Mg₃(BO₃)(F,OH)₃[9][10][11][12][13]. While chromium is not an essential element in its structure, the potential for Cr³⁺ to substitute for Mg²⁺ exists, particularly in geological environments where both elements are present.

-

Geological Occurrence: Fluoborite is typically found in contact metamorphosed magnesium-rich rocks, such as dolomites and serpentinites, that have been intruded by boron- and fluorine-rich fluids[9][10][11][12][13]. These environments can also be enriched in chromium, which is often associated with ultramafic rocks from which serpentinites are derived. This geological setting provides a plausible mechanism for the incorporation of chromium into the fluoborite crystal structure.

-

Associated Minerals: Fluoborite is commonly found in association with minerals such as ludwigite, chondrodite, magnetite, and calcite[9][10].

Geological Formation and Synthesis of Chromium-Bearing Fluoride Minerals

The formation of minerals containing both chromium and fluorine is a result of specific and localized geological processes that bring together these chemically disparate elements.

Caption: Geological pathways for the formation of chromium-bearing fluoride minerals.

The diagram illustrates two primary pathways for the formation of these rare minerals:

-

Magmatic Assimilation and Hydrothermal Fluid Mixing: Felsic magmas, which are typically enriched in fluorine, can assimilate chromium-rich ultramafic or mafic country rocks. This process introduces chromium into a fluorine-rich melt. As the magma cools and crystallizes, or during subsequent hydrothermal activity, minerals like fluocerite-(Ce) and those of the gagarinite group can form, incorporating trace amounts of chromium.

-

Contact Metasomatism and Hydrothermal Alteration: When fluorine-bearing hydrothermal fluids from a magmatic source infiltrate chromium-rich rocks like serpentinites or altered ultramafic rocks, contact metasomatism occurs. The interaction between the hot, reactive fluids and the host rock can lead to the formation of new minerals, such as fluoborite, where chromium can substitute into the crystal structure.

Experimental Protocol: Identification and Characterization of Chromium-Bearing Fluoride Minerals

For researchers investigating the potential natural occurrence of chromium fluoride compounds, a systematic approach to mineral identification and characterization is essential.

Step 1: Field Identification and Sample Collection

-

Target Geological Environments: Focus on the contact zones between felsic intrusions and ultramafic or carbonate rocks, as well as in complex pegmatites and hydrothermal vein systems.

-

Visual Identification: Look for minerals with physical properties consistent with the target minerals (see table in Section 2). Note that visual identification is often insufficient for definitive identification.

-

Sample Collection: Collect representative samples of the potential mineral and its host rock for laboratory analysis.

Step 2: Petrographic Analysis

-

Thin Section Preparation: Prepare polished thin sections of the collected rock samples.

-

Polarized Light Microscopy: Examine the thin sections under a petrographic microscope to identify the mineral assemblages, textures, and optical properties of the target mineral.

Step 3: Chemical Analysis

-

Electron Probe Microanalysis (EPMA) or Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): These techniques are used to determine the elemental composition of the mineral, confirming the presence of chromium and fluorine and quantifying their concentrations.

-

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This method is highly sensitive for trace element analysis and can be used to detect very low concentrations of chromium in fluoride minerals.

Step 4: Structural Analysis

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystal structure of a mineral. The resulting diffraction pattern is compared to a database of known minerals for definitive identification.

-

Raman Spectroscopy: This technique can provide additional structural information and is particularly useful for in-situ analysis.

Caption: Experimental workflow for the identification of chromium-bearing fluoride minerals.

Conclusion

While this compound as a simple binary compound does not appear to exist as a natural mineral, this technical guide has identified and detailed the rare and complex mineral species that incorporate both chromium and fluorine. The formation of these minerals is restricted to specific and uncommon geological environments where chromium-rich and fluorine-rich systems interact. The primary examples—Fluocerite-(Ce), the Gagarinite group, and Fluoborite—highlight the intricate geochemical processes that can lead to the co-precipitation of these two elements. For researchers in materials science and drug development, understanding these natural analogues can provide insights into the crystal chemistry and potential for novel synthesis routes of chromium-fluoride-containing materials. The methodologies outlined in this guide provide a robust framework for the future discovery and characterization of new chromium-bearing fluoride minerals.

References

-

Fluocerite-(Ce): Mineral information, data and localities. - Mindat.org.

-

Zajacite-(Ce): Mineral information, data and localities. - Mindat.org.

-

Gagarinite-(Y) NaCaY(F, Cl)6. - rruff.info.

-

This compound | AMERICAN ELEMENTS ®.

-

Zajacite-(Ce) - Webmineral.

-

Gagarinite-(Ce) - Wikipedia.

-

Gagarinite-(Y): Mineral information, data and localities. - Mindat.org.

-

Fluocerite - Wikipedia.

-

Fluoborite - Wikipedia.

-

Gagarinite-(Ce): Mineral information, data and localities. - Mindat.org.

-

Gagarinite-(Y): Mineral information, data and localities. - Mindat.org.

-

Fluocerite - chemeurope.com.

-

The mineralogy of Chromium - Mindat.org.

-

Fluocerite-(Ce) Mineral Data - Mineralogy Database.

-

Fluoborite Mg3(BO3)(F, OH)3 - Handbook of Mineralogy.

-

(PDF) Chromium mineral ecology - ResearchGate.

-

Fluoborite - Franklin Mineral Information - FOMS.

-

Chromic fluoride | CrF3 | CID 522687 - PubChem.

-

Fluoborite: Mineral information, data and localities. - Mindat.org.

-

Chromium | Uses, Properties, & Facts - Britannica.

-

Chromium - Wikipedia.

-

How to Identify Fluoborite | Properties, Meaning & Uses - Ruby Glint.

Sources

- 1. Chromium | Uses, Properties, & Facts | Britannica [britannica.com]

- 2. Fluocerite - Wikipedia [en.wikipedia.org]

- 3. mindat.org [mindat.org]

- 4. mindat.org [mindat.org]

- 5. Gagarinite-(Ce) - Wikipedia [en.wikipedia.org]

- 6. ins-europa.org [ins-europa.org]

- 7. zpag.net [zpag.net]

- 8. mindat.org [mindat.org]

- 9. Fluoborite - Wikipedia [en.wikipedia.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. FOMS - Fluoborite - Franklin Mineral Information [fomsnj.org]

- 12. mindat.org [mindat.org]

- 13. rubyglint.com [rubyglint.com]

Chromium(III) fluoride CAS number and molecular formula.

An In-Depth Technical Guide to Chromium(III) Fluoride for Research and Development Professionals

Introduction

This compound (CrF₃) is an inorganic compound that has garnered significant interest within the scientific and industrial communities. As a green crystalline solid in its anhydrous form, its utility spans a range of applications, from catalysis in organic synthesis to the fabrication of advanced materials.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into its chemical identity, synthesis protocols, applications, and critical safety procedures. The narrative emphasizes the causality behind experimental choices, providing a robust framework for its practical application in a laboratory and developmental setting.

Section 1: Core Chemical Identifiers and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound exists in an anhydrous state and as several hydrates, each with distinct identifiers and characteristics.[1] The anhydrous form is notable for its insolubility in water and high thermal stability, subliming at 1100–1200 °C, whereas the hydrated forms exhibit solubility in water.[1]

Chemical Identifiers

The primary identifiers for this compound and its common hydrates are crucial for accurate procurement and regulatory compliance.

| Compound Form | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Anhydrous | 7788-97-8[1][2][3][4] | CrF₃[1][3][5] | 108.99[2][3][4] |

| Trihydrate | 16671-27-5[1] | CrF₃·3H₂O | 163.037[1] |

| Tetrahydrate | 123333-98-2[1][6][7] | CrF₃·4H₂O[6][7] | 181.05[1][6][7] |

Physicochemical Properties

The physical and chemical properties of anhydrous this compound dictate its suitability for various applications, particularly in high-temperature environments and non-aqueous systems.

| Property | Value | Source(s) |

| Appearance | Green crystalline solid | [1][2] |

| Density | 3.8 g/cm³ | [1][2] |

| Melting Point | 1100–1200 °C (sublimes) | [1][2] |

| Solubility in Water | Negligible (anhydrous); Soluble (hydrates) | [1] |

| Solubility (Other) | Insoluble in alcohols; Soluble in HF, HCl | [1] |

| Crystal Structure | Rhombohedral | [1] |

Molecular Structure

Consistent with most chromium(III) compounds, CrF₃ features octahedral chromium centers. In the anhydrous solid-state structure, the fluoride ions act as bridging ligands connecting adjacent chromium centers, creating a robust three-dimensional polymer.[1] In the hydrated forms, water molecules replace some or all of the fluoride ligands in the primary coordination sphere of the chromium ion.[1] This structural difference is the primary reason for the dramatic change in water solubility between the anhydrous and hydrated forms.

Section 2: Synthesis Methodologies

The performance of this compound, particularly in catalytic applications, is intrinsically linked to its physical properties, such as surface area and porosity.[8] The choice of synthesis protocol is therefore a critical experimental parameter. This section details both a conventional method for producing the anhydrous form and an advanced technique for generating a high surface area variant.

Protocol 2.1: Conventional Synthesis of Anhydrous CrF₃ via Halogen Exchange

This established method produces anhydrous this compound through the reaction of anhydrous chromic chloride with hydrogen fluoride gas. The driving force for this reaction is the formation of the more thermodynamically stable Cr-F bond and the volatile HCl byproduct.

Experimental Protocol:

-

System Preparation: Assemble a reaction apparatus using materials resistant to hydrogen fluoride, such as a nickel or Monel tube furnace. Ensure the system is completely dry by heating under a flow of inert gas (e.g., nitrogen or argon).

-

Reactant Loading: Place anhydrous chromium(III) chloride (CrCl₃) powder into the reaction tube.

-

Reaction Execution: Heat the furnace to approximately 300-400 °C.

-

Reagent Introduction: Introduce a controlled flow of anhydrous hydrogen fluoride (HF) gas over the heated CrCl₃. The reaction proceeds as follows: CrCl₃ + 3HF → CrF₃ + 3HCl.[1]

-

Product Collection: The solid, green CrF₃ product remains in the reaction tube, while the gaseous hydrogen chloride (HCl) byproduct is carried out with the excess HF and can be neutralized in a suitable scrubber (e.g., a sodium hydroxide solution).

-

Purging and Cooling: Once the reaction is complete, stop the HF flow and purge the system with inert gas while it cools to room temperature to remove any residual reactants or byproducts.

Protocol 2.2: Synthesis of High Surface Area CrF₃ via Vapor-Phase Fluorination

For applications in heterogeneous catalysis, a high surface area is paramount. This two-step method involves creating a porous chromium(III) oxide (chromia) precursor, which is subsequently fluorinated.[8]

Experimental Workflow:

Caption: Workflow for High Surface Area CrF₃ Synthesis.

Detailed Protocol:

-

Porous Chromia Synthesis:

-

Prepare an aqueous solution of Chromium(III) chloride hexahydrate and urea.[8]

-

Heat the solution to approximately 80°C. The slow, controlled decomposition of urea at this temperature generates ammonia in situ, leading to the gradual and homogeneous precipitation of chromium hydroxide.[8] This controlled precipitation is key to forming a porous structure.

-

Age the precipitate in the mother liquor, then filter and wash thoroughly with deionized water to remove impurities.

-

Dry the chromium hydroxide precursor and then calcine it in air. The calcination temperature is a critical parameter that influences the final surface area and pore volume of the resulting chromium(III) oxide.[8]

-

-

Vapor-Phase Fluorination:

-

Place the synthesized porous chromia into a suitable flow reactor (e.g., nickel or Monel).[8]

-

Heat the reactor to 300°C under a steady flow of nitrogen gas to remove any adsorbed water.[8]

-

Introduce a gaseous mixture of anhydrous hydrogen fluoride (HF) and nitrogen into the reactor to fluorinate the chromia, converting it to high surface area this compound.[8]

-

Section 3: Applications in Scientific Research and Industry

The unique properties of this compound make it a valuable material in several fields. Its primary applications stem from its Lewis acidity and thermal stability.

-

Catalysis: CrF₃ is a widely used catalyst, particularly in fluorination reactions. It functions as a Lewis acid to facilitate the exchange of chlorine or other halogens for fluorine in chlorocarbons when using HF.[1][2][3] This is a key process in the synthesis of hydrofluorocarbons (HFCs). The efficiency of CrF₃ as a catalyst in these reactions leads to higher productivity and can lower operational costs.[9]

-

Materials Science: In ceramics manufacturing, this compound is used to impart specific properties to glazes, improving durability and thermal resistance.[2][10] It also serves as a component in the production of specialized alloys and as a corrosion inhibitor in surface treatments for metals.[1][2]

-

Other Applications: It is used as a mordant in the textile industry to fix dyes to fabrics.[1] It also serves as a chemical intermediate or precursor in the synthesis of other specialized chromium compounds.[2][6] Emerging research explores its use in electrochemistry for batteries and in the fabrication of semiconductors.[7][9]

Section 4: Safety, Handling, and Disposal

This compound is a hazardous substance that requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[11][12]

GHS Hazard Information

| Hazard Code | Description |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled[11] |

| H314 | Causes severe skin burns and eye damage[11][12] |

Protocol 4.1: Standard Laboratory Handling Procedure

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles with a face shield.[11][13]

-

Dispensing: When weighing or transferring the powder, do so carefully to minimize dust generation. Use non-sparking tools.

-

Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[11][14] It must be stored away from incompatible materials such as strong acids and water, as it is hygroscopic.[2][11]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11][13]

Protocol 4.2: Emergency Exposure and Spill Response

Caption: Emergency Response Plan for CrF₃ Spills and Exposure.

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. A first treatment with calcium gluconate paste is recommended to counteract fluoride ion effects. Consult a physician.[11][13]

-

Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[11][13]

Disposal: Disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste and disposed of via a licensed professional waste disposal service. Do not allow the product to enter drains.[11][13]

Conclusion

This compound is a compound of significant industrial and research importance. Its utility is defined by its core chemical properties, which can be tailored through specific synthesis methodologies to enhance performance in applications like catalysis and materials science. While its versatility is clear, its hazardous nature necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides the foundational knowledge for professionals to handle, utilize, and explore the potential of this compound safely and effectively.

References

-

Wikipedia. This compound. [Link]

-

ResearchGate. High surface area chromium(III)fluoride – Preparation and some properties. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. This compound Tetrahydrate: Properties, Applications, and Safety. [Link]

-

Bouling Chemical Co., Ltd. This compound | Properties, Uses, Safety Data & Supplier Information. [Link]

-

Liche Opto Co. Why Chromium Fluoride CrF3 is Essential for Modern Chemical Industries. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chromium Fluoride Manufacturer & Suppliers |ELRASA-CFL - Elchemy [elchemy.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. This compound, 98% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Why Chromium Fluoride CrF3 is Essential for Modern Chemical Industries_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 10. This compound | Properties, Uses, Safety Data & Supplier Information - China Chemical Manufacturer [boulingchem.com]

- 11. weizmann.ac.il [weizmann.ac.il]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Thermal Decomposition of Chromium(III) Fluoride Nonahydrate

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition of Chromium(III) fluoride nonahydrate (CrF₃·9H₂O). Intended for researchers and professionals in materials science and drug development, this document details the multi-stage decomposition pathway, the underlying chemical transformations, and the analytical methodologies required for robust characterization. By integrating theoretical principles with validated experimental protocols, this guide serves as an authoritative resource for understanding and controlling the thermal behavior of this complex hydrated salt.

Introduction and Scientific Context

This compound is an inorganic compound that exists in both anhydrous (CrF₃) and various hydrated forms.[1] The nonahydrate, CrF₃·9H₂O, is a notable starting material in the synthesis of other chromium compounds, including high surface area this compound, which has applications as a Lewis acid catalyst in fluorocarbon chemistry.[2] Understanding the thermal decomposition pathway of the hydrated salt is critical for controlling the synthesis of anhydrous CrF₃, chromium oxides, or intermediate oxyfluorides. The process is not a simple loss of water; it involves a complex series of dehydration and hydrolysis reactions that are highly dependent on temperature and atmospheric conditions. This guide elucidates this pathway, providing the causal relationships behind each thermal event.

Physicochemical Properties of the Precursor

This compound nonahydrate, [Cr(H₂O)₆]F₃·3H₂O, consists of a central chromium atom octahedrally coordinated by six water molecules.[1] The remaining three water molecules and the fluoride ions are located in the crystal lattice. This distinction is crucial, as the coordinated water molecules are more strongly bound than the lattice water molecules, leading to a stepwise dehydration process upon heating. The initial compound is a green crystalline solid, soluble in water.[1][3]

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of CrF₃·9H₂O is a sequential process that can be delineated into distinct stages, each characterized by specific mass losses and chemical transformations. The process is dominated by two primary reaction types: dehydration (loss of water molecules) and pyrohydrolysis (reaction of the metal fluoride with water at elevated temperatures).

A generalized pathway is illustrated below. The precise temperatures for each stage can vary depending on experimental conditions such as heating rate and atmospheric composition.

Caption: Generalized thermal decomposition pathway of CrF₃·9H₂O.

Stage 1: Initial Dehydration (Ambient to ~200°C) In this initial phase, the loosely bound lattice water molecules are removed, followed by the more tightly bound coordinated water molecules. This occurs in overlapping steps. Studies on similar hydrated metal salts show these initial water loss events occur at relatively low temperatures.[4][5] For many hydrated salts, this stage results in the formation of lower hydrates.[6][7]

Stage 2: Concurrent Dehydration and Pyrohydrolysis (~200°C to 400°C) As the temperature increases, the residual water molecules, particularly those coordinated to the chromium ion, can react with the chromium fluoride in a process known as pyrohydrolysis. This reaction is a critical mechanistic step, as it leads to the formation of chromium oxyfluorides (CrOF) or hydroxyfluorides (Cr(OH)ₓFᵧ) and the evolution of hydrogen fluoride (HF) gas.[8]

-

Reaction Example: CrF₃ + H₂O(g) → CrOF + 2HF(g)

The formation of these amorphous intermediates prevents the direct synthesis of pure, anhydrous CrF₃ in a water-containing or inert atmosphere.

Stage 3: Final Decomposition to Oxide (> 400°C) At higher temperatures, the intermediate oxyfluoride and hydroxyfluoride species become unstable and decompose further. The ultimate product in an inert or oxidizing atmosphere is typically the most thermodynamically stable chromium oxide, Cr₂O₃.[9] The complete conversion to the oxide is marked by the final plateau in the thermogravimetric analysis (TGA) curve.

Analytical Methodologies for Characterization

A multi-technique approach is essential for the unambiguous characterization of the decomposition pathway. Combining thermogravimetric analysis with spectroscopic and diffraction methods provides a complete picture of the process.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA/DTA is the cornerstone technique for studying thermal decomposition.[10]

-

TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on dehydration and decomposition steps.[4]

-

DTA measures the temperature difference between the sample and an inert reference, indicating whether a thermal event is endothermic (e.g., dehydration, melting) or exothermic (e.g., oxidation).[11]

The workflow for a comprehensive thermal analysis is depicted below.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. thermalsupport.com [thermalsupport.com]

- 5. rroij.com [rroij.com]

- 6. Mixed-metal fluoride hydrates and their thermal-decomposition products: an investigation by X-ray, Mössbauer, and thermal analysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis of iron and chromium fluorides: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalysis of the Thermal Decomposition of Transition Metal Nitrate Hydrates by Poly(vinylidene difluoride) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.abo.fi [web.abo.fi]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Scientist's Guide to the X-Ray Diffraction Analysis of Chromium(III) Fluoride Polymorphs: From Sample Preparation to Quantitative Phase Analysis

Executive Summary